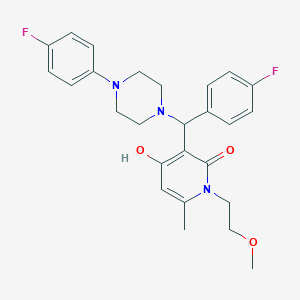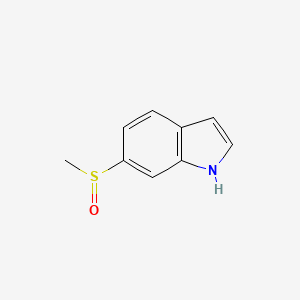
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis methods for related compounds typically involve halogenated hydrocarbon amination reactions or cyclization processes. For example, a synthesis approach for a related compound involved a reaction between N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-3-chloro-N-(1-adamantyl) propanamide and dimethylamine hydrochloride, producing a target molecule with confirmed structure via elemental analysis, IR, 1H NMR, MS, and X-ray diffraction (Bai et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds is typically elucidated using X-ray crystallography, revealing intricate details such as bond lengths, angles, and overall molecular geometry. For instance, the crystal structure of a related molecule was determined, showing a monoclinic system and detailed geometric parameters, alongside interactions like weak hydrogen bonds contributing to a three-dimensional structure (Bai et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can include nucleophilic aromatic displacements and interactions with dimethylamine, leading to various products and demonstrating the compound's reactivity. These reactions are often pivotal in synthesizing complex molecules with specific biological activities, such as anti-Mycobacterium phlei activity (Bai et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of related molecules are crucial for understanding their behavior in different environments and applications. X-ray diffraction analyses provide insights into the crystal systems and space groups, helping predict the physical stability and solubility of these compounds (Bai et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances and potential for forming hydrogen bonds or other interactions, determine the compound's applications in synthesis and its biological activity. Studies on related compounds often explore these aspects through experiments designed to reveal how molecular modifications affect chemical behavior and interaction potential (Bai et al., 2012).
Wissenschaftliche Forschungsanwendungen
Novel Anticancer Agents
Studies on similar structures have demonstrated potent topoisomerase I-targeting activity and cytotoxicity, suggesting potential use as anticancer agents. For example, compounds with modifications at certain positions of similar quinoline derivatives showed significant topoisomerase I inhibition and antitumor activity in human tumor xenograft models, indicating their potential in cancer therapy (Ruchelman et al., 2004).
Fluorescent pH Probes
Europium(III) complexes incorporating quinoline structures have been developed as fluorescent pH probes, capable of monitoring pH changes in neutral aqueous solutions with negligible background fluorescence. This indicates the potential for the development of novel fluorescent sensors for biological and chemical research (Zhang et al., 2011).
ERK2 Inhibition and Antitumor Activity
The synthesis of N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones demonstrated ERK2 inhibition and considerable antineoplastic activity. This highlights the potential for such compounds in the development of new cancer therapeutics by targeting specific signaling pathways involved in tumor growth and proliferation (Aly et al., 2018).
Neurokinin-1 Receptor Antagonism
Compounds with structures related to quinolines have shown efficacy as neurokinin-1 receptor antagonists, which are beneficial in treating conditions such as depression and emesis. The water solubility and oral activity of these compounds make them suitable for both intravenous and oral clinical administration (Harrison et al., 2001).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(4-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-5-31-20-11-9-19(10-12-20)26-24(30)23(29)25-16-22(27(2)3)18-8-13-21-17(15-18)7-6-14-28(21)4/h8-13,15,22H,5-7,14,16H2,1-4H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPFXJQQDLTWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2488988.png)


![1-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2488992.png)
![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2488994.png)


![Ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2489002.png)
![2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide](/img/structure/B2489003.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2489006.png)
![(2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2489007.png)

